molecular formula C15H13NO2 B14478037 6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde CAS No. 72237-80-0

6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde

Cat. No.: B14478037
CAS No.: 72237-80-0
M. Wt: 239.27 g/mol
InChI Key: DAVGDKUOQNDXCW-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde is a chemical compound belonging to the carbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . This method can be adapted to introduce the methoxy and methyl groups at the desired positions on the carbazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Methoxy-1-methyl-9H-carbazole-2-carboxylic acid.

    Reduction: 6-Methoxy-1-methyl-9H-carbazole-2-methanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway . Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

72237-80-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

6-methoxy-1-methyl-9H-carbazole-2-carbaldehyde

InChI

InChI=1S/C15H13NO2/c1-9-10(8-17)3-5-12-13-7-11(18-2)4-6-14(13)16-15(9)12/h3-8,16H,1-2H3

InChI Key

DAVGDKUOQNDXCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)C=O

Origin of Product

United States

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